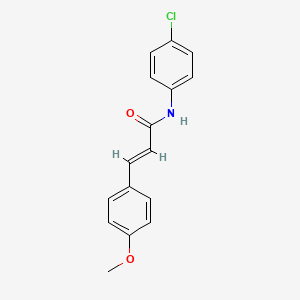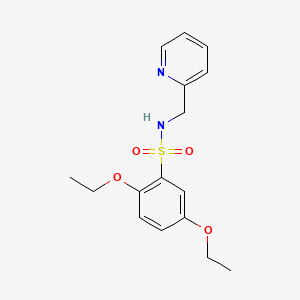![molecular formula C19H20N2O2 B5781338 N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)
N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide, also known as IPABH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPABH is a hydrazone derivative of benzohydrazide, and it has a molecular formula of C20H20N2O2.
Mécanisme D'action
The mechanism of action of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide is not fully understood, but it is believed to involve the formation of a complex with metal ions. The formation of this complex results in the activation of various cellular pathways, leading to the observed biological activities of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activities. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide in lab experiments is its versatility. This compound can be easily synthesized and modified to suit various experimental needs. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the scientific research of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide. One direction is the further exploration of its antitumor, antibacterial, and antifungal activities. Another direction is the development of new fluorescent probes based on this compound for detecting the presence of metal ions in biological samples. Additionally, the use of this compound as a building block for the synthesis of functional materials in nanotechnology is an area of active research. Overall, the potential applications of this compound in various scientific research fields make it a promising compound for future studies.
Méthodes De Synthèse
The synthesis of N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide involves the reaction of 4-isopropylcinnamaldehyde and benzohydrazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting precipitate is filtered and purified through recrystallization. The purity of the synthesized this compound is confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and nanotechnology. In medicinal chemistry, this compound has been studied for its antitumor, antibacterial, and antifungal activities. In biochemistry, this compound has been used as a fluorescent probe for detecting the presence of metal ions in biological samples. In nanotechnology, this compound has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
Propriétés
IUPAC Name |
N'-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)16-11-8-15(9-12-16)10-13-18(22)20-21-19(23)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,20,22)(H,21,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXQZAHHRGCRN-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)

![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)



